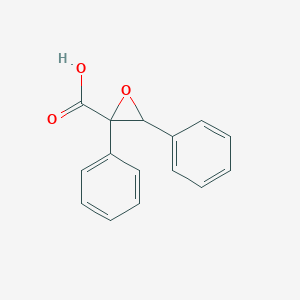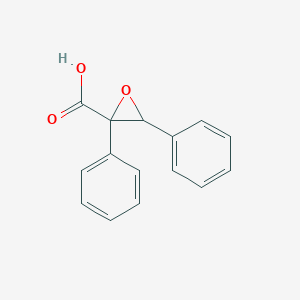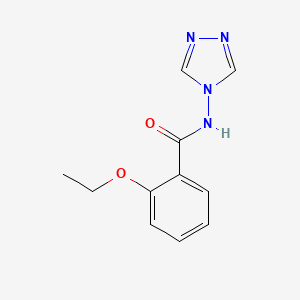
2-ethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 4-amino-1,2,4-triazole with ethyl 2-bromoacetate to form an intermediate, which is then reacted with benzoyl chloride to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-ethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-ethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring in the compound can form hydrogen bonds with target proteins, leading to inhibition or activation of biological pathways . This interaction can result in various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4H-1,2,4-triazol-4-yl)benzoic acid
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness
2-ethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide stands out due to its unique ethoxy group, which can influence its solubility and reactivity compared to other triazole derivatives. This structural feature may enhance its biological activity and make it a valuable compound for further research and development .
Propriétés
Numéro CAS |
349122-09-4 |
|---|---|
Formule moléculaire |
C11H12N4O2 |
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
2-ethoxy-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-10-6-4-3-5-9(10)11(16)14-15-7-12-13-8-15/h3-8H,2H2,1H3,(H,14,16) |
Clé InChI |
FKFJYESPKJKPTA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)NN2C=NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ornithine, N5-[(acetylamino)iminomethyl]-](/img/structure/B14155769.png)

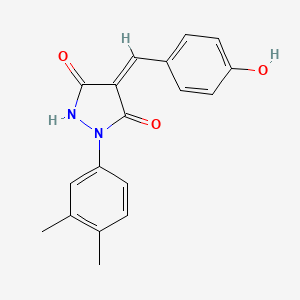
![N-[4-[(benzylamino)methyl]phenyl]acetamide](/img/structure/B14155777.png)
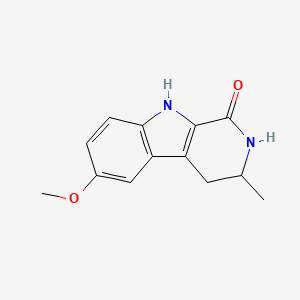
![2-(3,4-dimethoxyphenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B14155786.png)



![4-[Bis(2-methoxyethyl)sulfamoyl]-N-(3-methyl-6-nitro-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14155811.png)
![Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14155812.png)
